molecular formula C30H37Cl2N3O5 B375382 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate

Cat. No.: B375382
M. Wt: 590.5g/mol
InChI Key: OSKIRKJJPORISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate is a complex organic compound It is characterized by the presence of a cyclopropyl group, dichlorovinyl group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized through a reaction involving dichlorovinyl and dimethyl groups under controlled conditions.

    Coupling with Aromatic Rings: The cyclopropyl group is then coupled with aromatic rings through a series of reactions involving carbonyl and amino groups.

    Final Assembly: The final compound is assembled by linking the intermediate products through esterification and amidation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and aromatic rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in organic synthesis reactions.

    Polymer Science: Incorporated into polymer structures to enhance properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Cell Signaling: Investigated for its effects on cellular signaling pathways.

Medicine

    Drug Development: Explored as a potential drug candidate for various diseases.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging.

Industry

    Pesticides: Evaluated for its potential use as a pesticide.

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.

    Receptor Binding: Interacts with cellular receptors, modulating signaling pathways.

    Reactive Intermediates: Forms reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

Uniqueness

  • Structural Complexity : The presence of multiple functional groups and aromatic rings makes it more complex than similar compounds.
  • Versatility : Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C30H37Cl2N3O5

Molecular Weight

590.5g/mol

IUPAC Name

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate

InChI

InChI=1S/C30H37Cl2N3O5/c1-18-9-7-11-23(20(18)3)33-28(37)39-15-13-35(27(36)26-22(17-25(31)32)30(26,5)6)14-16-40-29(38)34-24-12-8-10-19(2)21(24)4/h7-12,17,22,26H,13-16H2,1-6H3,(H,33,37)(H,34,38)

InChI Key

OSKIRKJJPORISN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2C)C)C(=O)C3C(C3(C)C)C=C(Cl)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2C)C)C(=O)C3C(C3(C)C)C=C(Cl)Cl)C

Origin of Product

United States

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